molecular formula C13H16N2O B13360851 5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole

5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole

Cat. No.: B13360851
M. Wt: 216.28 g/mol
InChI Key: SMEBHMDZJSPAOP-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5th position and a piperidinyl group at the 2nd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with piperidine and a methylating agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(1-naphthyl)-2-[2-(1-piperidinyl)ethyl]-4-hexenamide
  • 5-Methyl-2-(1-piperidinyl)aniline

Uniqueness

5-Methyl-2-(1-piperidinyl)-1,3-benzoxazole is unique due to its specific structural features, such as the presence of both a piperidinyl group and a benzoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-methyl-2-piperidin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C13H16N2O/c1-10-5-6-12-11(9-10)14-13(16-12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

SMEBHMDZJSPAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N3CCCCC3

Origin of Product

United States

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